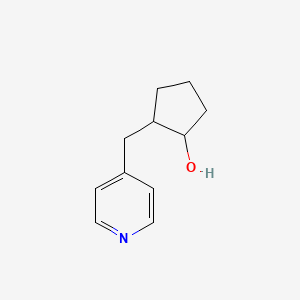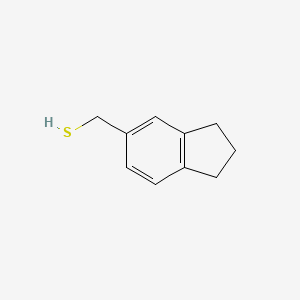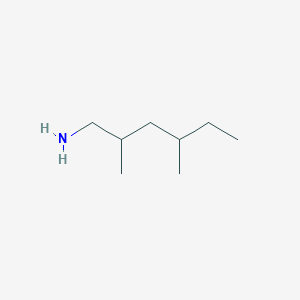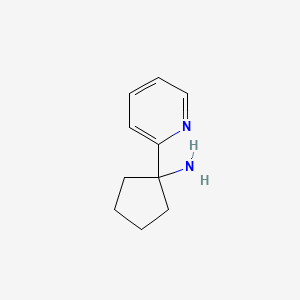
2-(Pyridin-4-ylmethyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Pyridin-4-ylmethyl)cyclopentan-1-ol is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol This compound features a cyclopentane ring substituted with a hydroxyl group and a pyridin-4-ylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-ylmethyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with pyridin-4-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through techniques such as distillation, crystallization, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Pyridin-4-ylmethyl)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a cyclopentane derivative.
Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopentanone or pyridin-4-ylmethyl ketone.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of substituted pyridin-4-ylmethyl derivatives.
Applications De Recherche Scientifique
2-(Pyridin-4-ylmethyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Pyridin-4-ylmethyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyridin-4-ylmethyl moiety play crucial roles in its binding to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2-(Pyridin-4-ylmethyl)cyclopentan-1-ol can be compared with other similar compounds, such as:
2-(Pyridin-3-ylmethyl)cyclopentan-1-ol: Similar structure but with the pyridinyl group at the 3-position.
2-(Pyridin-2-ylmethyl)cyclopentan-1-ol: Similar structure but with the pyridinyl group at the 2-position.
2-(Pyridin-4-ylmethyl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
2-(pyridin-4-ylmethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H15NO/c13-11-3-1-2-10(11)8-9-4-6-12-7-5-9/h4-7,10-11,13H,1-3,8H2 |
Clé InChI |
HEUILUNJTKJHCK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(C1)O)CC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[1-(Trifluoromethyl)cyclobutyl]pyridin-3-amine](/img/structure/B13530329.png)

![1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13530332.png)









![(2-[1,2,4]Triazolo[1,5-{a}]pyrimidin-2-ylethyl)amine](/img/structure/B13530409.png)

